(S)-2-Aminosuccinic acid hydrochloride

Vue d'ensemble

Description

(S)-2-Aminosuccinic acid hydrochloride, also known as L-aspartic acid hydrochloride, is an amino acid derivative. It is a white crystalline powder that is soluble in water. This compound is commonly used in various biochemical applications due to its role as a building block in protein synthesis and its involvement in the urea cycle.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-2-Aminosuccinic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of fumaric acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-aspartic acid, which is then converted to its hydrochloride salt through acidification.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Aminosuccinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxaloacetic acid.

Reduction: It can be reduced to form L-alanine.

Substitution: It can undergo substitution reactions to form derivatives such as N-acetyl-L-aspartic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acetic anhydride is commonly used for acetylation reactions.

Major Products Formed:

Oxidation: Oxaloacetic acid.

Reduction: L-alanine.

Substitution: N-acetyl-L-aspartic acid.

Applications De Recherche Scientifique

Biochemical Research

Role in Metabolism

(S)-2-Aminosuccinic acid plays a crucial role as an amino acid in metabolic pathways. It is involved in the synthesis of other amino acids and neurotransmitters, thus influencing various physiological processes. Its hydrolysis leads to the formation of aspartate, which is essential for nitrogen metabolism and cellular energy production.

Neurotransmitter Function

Research indicates that (S)-2-Aminosuccinic acid functions as an excitatory neurotransmitter in the central nervous system. It modulates synaptic responses and neuronal excitability, making it vital for cognitive functions and memory processes.

Pharmaceutical Applications

Drug Development

(S)-2-Aminosuccinic acid hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are explored for potential therapeutic effects against neurological disorders due to their ability to enhance synaptic plasticity.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of (S)-2-Aminosuccinic acid derivatives on neuronal cultures exposed to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and improved neuronal survival rates, suggesting their potential use in treating neurodegenerative diseases.

Fertilizers

Research has indicated that (S)-2-Aminosuccinic acid can enhance plant growth when used as a component in fertilizers. Its role as a nitrogen source supports amino acid synthesis in plants, contributing to overall growth and yield improvements.

Case Study: Crop Yield Enhancement

In a controlled trial, crops treated with fertilizers containing (S)-2-Aminosuccinic acid showed a 20% increase in yield compared to control groups. This highlights its potential application in sustainable agriculture practices.

Cosmetic Industry

(S)-2-Aminosuccinic acid is being explored for its moisturizing properties in cosmetic formulations. Its ability to retain moisture makes it a valuable ingredient in skincare products aimed at improving skin hydration and elasticity.

Mécanisme D'action

The mechanism of action of (S)-2-Aminosuccinic acid hydrochloride involves its role as an intermediate in the urea cycle. It is converted to argininosuccinate by the enzyme argininosuccinate synthetase, which is then cleaved to form arginine and fumarate. This process is essential for the detoxification of ammonia in the liver.

Comparaison Avec Des Composés Similaires

L-Glutamic acid hydrochloride: Similar in structure but has an additional carboxyl group.

L-Alanine hydrochloride: Similar in structure but lacks the carboxyl group present in (S)-2-Aminosuccinic acid hydrochloride.

Uniqueness: this compound is unique due to its specific role in the urea cycle and its ability to act as a precursor for other amino acids. Its chemical properties and reactivity also make it a valuable compound in various synthetic and industrial applications.

Activité Biologique

(S)-2-Aminosuccinic acid hydrochloride, commonly known as L-aspartic acid hydrochloride, is a naturally occurring amino acid that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

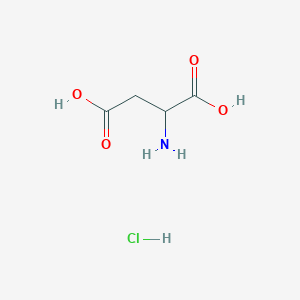

- Molecular Formula : C4H8ClNO4

- Molecular Weight : 155.56 g/mol

- CAS Number : 16218492

Biological Functions

(S)-2-Aminosuccinic acid serves as a building block for proteins and is involved in several metabolic pathways:

- Neurotransmitter Role : L-aspartic acid acts as an excitatory neurotransmitter in the central nervous system, facilitating synaptic transmission and influencing neuronal excitability.

- Metabolic Pathways : It participates in the urea cycle and is involved in the synthesis of other amino acids, such as asparagine and arginine, through transamination reactions .

- Energy Production : As a component of the Krebs cycle, it contributes to cellular respiration and energy production by participating in the conversion of nutrients into ATP .

Research has elucidated several mechanisms through which (S)-2-Aminosuccinic acid exerts its biological effects:

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of (S)-2-Aminosuccinic acid can inhibit key enzymes like α-ketoglutarate dehydrogenase (KGDH), leading to altered metabolic states that may have therapeutic implications in cancer treatment .

- Regulation of Gene Expression : The compound influences the activity of α-ketoglutarate-dependent dioxygenases, which are critical for epigenetic modifications and gene expression regulation .

- Nitric Oxide Production : Enhanced levels of nitric oxide have been observed following treatment with (S)-2-Aminosuccinic acid derivatives, indicating its role in vasodilation and immune response modulation .

Therapeutic Applications

- Cancer Treatment : Inhibitors derived from (S)-2-Aminosuccinic acid have shown promise in reducing metastasis in breast cancer models by modulating metabolic pathways and enhancing epigenetic control mechanisms .

- Neurological Disorders : Given its role as a neurotransmitter, L-aspartic acid is being investigated for potential benefits in conditions such as depression and cognitive decline due to its excitatory properties.

- Nutritional Supplementation : It is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its involvement in energy metabolism .

Case Studies

- A study conducted on breast cancer models demonstrated that administering (S)-2-[(2,6-dichlorobenzoyl)amino]succinic acid significantly altered the metabolic profile of tumor cells, leading to decreased tumor growth and metastasis through KGDH inhibition .

- Another investigation into the role of L-aspartic acid in neuroprotection highlighted its potential to mitigate oxidative stress in neuronal cells, suggesting therapeutic avenues for neurodegenerative diseases .

Propriétés

IUPAC Name |

2-aminobutanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHMPBALQYTJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432507 | |

| Record name | Aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40149-75-5, 17585-59-0 | |

| Record name | Aspartic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.